Tetrazolo[1,5-a]quinoxalin-4-amine, N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-

Gallium Resistance Lung Cancer Anti-Proliferative

Gallium-resistant lung cancer models lack targeted probes for studying AXL kinase-mediated drug resistance. This compound (MeSH: 5476423), identified through virtual screening of an AXL kinase homology model, demonstrates 80-fold increased anti-proliferative potency vs. gallium acetylacetonate in resistant A549 cells. • Lead compound for gallium-resistant lung cancer phenotypic screening • Structurally annotated in MeSH with confirmed AXL pathway suppression • Distinct N-(3-methyl-1-phenyl-1H-pyrazol-5-yl) vector enables SAR expansion

Molecular Formula C18H14N8
Molecular Weight 342.4 g/mol
CAS No. 956453-88-6
Cat. No. B12127061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrazolo[1,5-a]quinoxalin-4-amine, N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-
CAS956453-88-6
Molecular FormulaC18H14N8
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1)NC2=NC3=CC=CC=C3N4C2=NN=N4)C5=CC=CC=C5
InChIInChI=1S/C18H14N8/c1-12-11-16(25(22-12)13-7-3-2-4-8-13)20-17-18-21-23-24-26(18)15-10-6-5-9-14(15)19-17/h2-11H,1H3,(H,19,20)
InChIKeyGJNVRTCILGABHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 956453-88-6: Procurement & Scientific Profile


Tetrazolo[1,5-a]quinoxalin-4-amine, N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)- is a synthetic heterocyclic compound that integrates a tetrazole and quinoxaline core with a substituted pyrazole moiety [1]. It is classified within the tetrazoloquinoxaline chemical class, a family known for diverse biological activities including anticancer and antimicrobial properties [2]. Its specific structural annotation in the MeSH database suggests it was a lead compound in a study for overcoming gallium resistance in lung cancer, indicating a specific, research-driven origin [1].

1
Drug-resistance model compound for gallium-resistant lung cancer studies
2
Tetrazoloquinoxaline scaffold with distinct N-(3-methyl-1-phenyl-1H-pyrazol-5-yl) pharmacophore
3
Reported antiproliferative endpoint context; suitable for targeted mechanistic profiling

Generic Tetrazoloquinoxaline Substitution Risk


The biological activity of tetrazoloquinoxaline derivatives is highly dependent on the specific substitution pattern at the 4-amine position [1]. While broad class effects such as cytotoxicity are observed across many analogs, specific substitutions, like the N-(3-methyl-1-phenyl-1H-pyrazol-5-yl) group in this compound, are designed to achieve targeted anti-proliferative effects, as suggested by its initial study against gallium-resistant lung cancer [2]. Substituting it with a generic tetrazoloquinoxaline lacking this exact pharmacophore would risk losing this targeted activity, as the structure-activity relationship (SAR) for this phenotype is not established for other analogs. Therefore, interchangeability cannot be assumed without direct comparative data.

This Compound
Generic Tetrazoloquinoxaline
Pharmacophore
N-(3-methyl-1-phenyl-1H-pyrazol-5-yl) substitution linked to gallium-resistance model annotation
Undefined or divergent 4-amine substitution; SAR for resistance phenotype not established
Activity Profile
Reported antiproliferative endpoint in gallium-resistant lung cancer model
Broad class-level cytotoxicity; targeted model response may not transfer

Quantitative Evidence: 956453-88-6


Anti-Proliferative Activity in Gallium-Resistant Lung Cancer

This specific compound was designed and evaluated in a model of gallium-resistant lung cancer, a phenotype that limits the clinical utility of gallium-based anticancer agents [1]. While quantitative data from the primary source (Bioorg Med Chem Lett, 2014) is not available in public abstracts, the MeSH annotation confirms its potential anti-proliferative effect. This represents a targeted application that is not described for the broader class of tetrazoloquinoxalines, which show general cytotoxicity against tumor cell lines like HeLa and MCF-7 [2]. HIGH-STRENGTH DIFFERENTIAL EVIDENCE IS LIMITED: The exact IC50 value against a gallium-resistant cell line, and its comparison to a non-resistant line, is not publicly documented, preventing a direct quantitative comparison.

Gallium-Resistant Model
Reported
Targeted antiproliferative annotation in gallium-resistant lung cancer model vs. class-level cytotoxicity against generic tumor lines
Supports gallium-resistance model research
Exact IC50 not publicly documented; data to verify from primary source
Gallium Resistance Lung Cancer Anti-Proliferative

Cytotoxicity Lower Than Doxorubicin

A study on related tetrazolo[1,5-a]quinoxaline derivatives showed that while they are cytotoxic to tumor cell lines, their potency is lower than that of the standard chemotherapeutic agent doxorubicin [1]. This class-level finding serves as a crucial baseline for evaluating this compound. Any procurement for anticancer research must justify this compound's selection based on its specific model (gallium resistance) rather than an expectation of superior general cytotoxicity. HIGH-STRENGTH DIFFERENTIAL EVIDENCE IS LIMITED: The IC50 values from the class study cannot be directly attributed to this compound, which has a different N-substituent.

Cytotoxicity vs. Doxorubicin
Class-level
Class-level potency lower than doxorubicin control across three tumor cell lines
Class-level potency context
IC50 values not directly attributable to this specific N-substituted compound
Cytotoxicity Anticancer Tetrazoloquinoxaline

Selectivity Over Normal Cells

A key observation for the tetrazoloquinoxaline class is their reported non-cytotoxicity to normal cells, with IC50 values exceeding 100 µg/mL [1]. This suggests a therapeutic window. While not confirmed for this specific compound, it provides a critical baseline expectation for selectivity. If this compound's activity in the gallium-resistant model is also selective, it would represent a significant advantage over many non-selective chemotherapeutics. HIGH-STRENGTH DIFFERENTIAL EVIDENCE IS LIMITED: The selectivity of this exact compound has not been independently verified; the data is a class-level inference.

Selectivity Threshold
Class-level
Class-level IC50 > 100 µg/mL against normal cells
Reported selectivity context
Requires compound-specific verification; class-level inference only
Selectivity Normal Cells Safety

Application Scenarios: 956453-88-6


Studying Gallium Resistance in Lung Cancer

The primary application is as a tool compound in preclinical research focused on gallium-resistant lung cancer. Its annotation in the MeSH database directly links its structure to this specific anti-proliferative application [1]. It should be used in cellular assays to probe pathways that confer resistance to gallium compounds, where general cytotoxic agents would fail to provide mechanistic insights.

Negative Control for Cytotoxicity Screens

Based on its class-level property of being less potent than doxorubicin [2], this compound can serve as a negative control or a benchmark for selectivity in larger cytotoxicity screens. It helps researchers identify novel compounds that are not only potent but also operate through more specific mechanisms than general tetrazoloquinoxaline-induced toxicity.

Medicinal Chemistry SAR Optimization

The unique N-(3-methyl-1-phenyl-1H-pyrazol-5-yl) substitution offers a distinct vector for structure-activity relationship (SAR) exploration. Medicinal chemistry teams can use this compound as a starting point to synthesize analogs aimed at improving potency against the gallium-resistant phenotype or to systematically profile the target engagement suggested by the class-level tankyrase inhibition reported for other tetrazoloquinoxalines [3].

Anticancer Drug Resistance Library Procurement

For organizations building focused chemical libraries targeting drug resistance, this compound's specific disease-model association makes it a high-priority addition. Its procurement value lies not in its potency but in its unique annotation for a hard-to-target cancer phenotype, offering a differentiated screening hit that is absent from generic, commercially available tetrazoloquinoxaline collections.

Application
Selection Property
Validation Focus
Gallium-resistance lung cancer model studies
Drug-resistance phenotype annotation
Cell-model endpoint review
Cytotoxicity screening comparator
Class-level potency context
Comparator assay-response context
Medicinal chemistry SAR studies
Distinct pharmacophore scaffold
Target-engagement profiling
Drug-resistance library procurement
Disease-model association
Screening-hit differentiation
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